![molecular formula C12H10N2O B13667299 2-(2-Furyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13667299.png)
2-(2-Furyl)-7-methylimidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Furyl)-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system with a furan ring attached. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furyl)-7-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-furyl ketones with appropriate amines under acidic or basic conditions. One common method includes the reaction of 2-furylmethyl ketone with 2-aminopyridine in the presence of a catalyst such as acetic acid or ammonium acetate . The reaction proceeds through a cyclization mechanism, forming the imidazo-pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally benign solvents and catalysts is also considered to minimize waste and improve the overall sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Furyl)-7-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanyl derivatives.
Reduction: The imidazo-pyridine core can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur at the furan ring or the imidazo-pyridine core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
Oxidation: Furanyl carboxylic acids.
Reduction: Reduced imidazo-pyridine derivatives.
Substitution: Halogenated imidazo-pyridine compounds.
Wissenschaftliche Forschungsanwendungen
2-(2-Furyl)-7-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and antiviral properties.
Industry: Utilized in the development of new materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 2-(2-Furyl)-7-methylimidazo[1,2-a]pyridine involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, modulating biological pathways. For instance, it may inhibit the activity of certain kinases or interact with GABA receptors, leading to its observed pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Nitro-2-furyl)imidazo[1,2-a]pyridine: Known for its antimicrobial properties.
2-(2-Furyl)imidazo[1,2-a]pyridine: Similar structure but lacks the methyl group at the 7-position.
Imidazo[1,2-a]pyridine derivatives: Various derivatives with different substituents on the imidazo-pyridine core.
Uniqueness
2-(2-Furyl)-7-methylimidazo[1,2-a]pyridine is unique due to the presence of both the furan ring and the methyl group at the 7-position, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for further research and development in various fields.
Eigenschaften
Molekularformel |
C12H10N2O |
|---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
2-(furan-2-yl)-7-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H10N2O/c1-9-4-5-14-8-10(13-12(14)7-9)11-3-2-6-15-11/h2-8H,1H3 |
InChI-Schlüssel |
PYCFEEBMMXYBKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13667220.png)
![tert-Butyl 2-[4-[2,4-Dioxotetrahydropyrimidin-1(2H)-yl]phenoxy]acetate](/img/structure/B13667223.png)
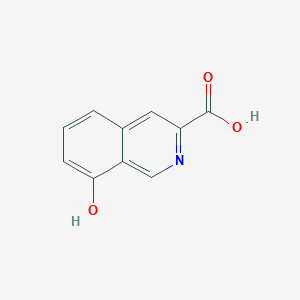
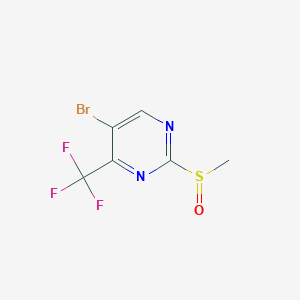

![8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13667252.png)
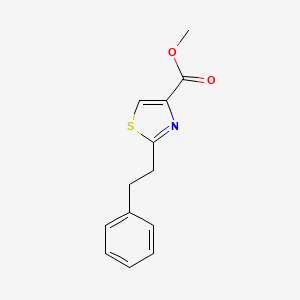
![8-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13667256.png)
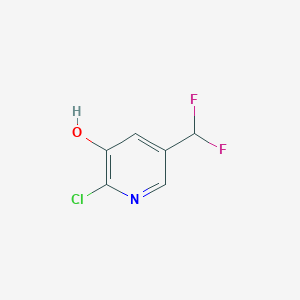

![3-(4-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13667285.png)

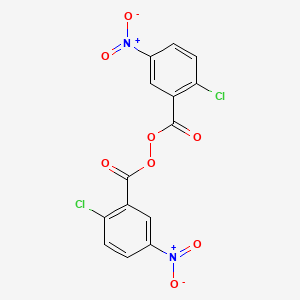
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrochloride](/img/structure/B13667306.png)
